Lipophilicity (XLogP3) Differentiation from 3,4-Dimethyl-N-[(4-methylphenyl)methyl]benzamide
The target compound exhibits a computed XLogP3 of 3.7, whereas the des‑pyrrolidinone analog 3,4‑dimethyl‑N‑[(4‑methylphenyl)methyl]benzamide (CAS not retrieved, but presumably higher logP due to removal of the polar 2‑oxopyrrolidine) is predicted to be more lipophilic. While a direct experimental comparison is unavailable, the XLogP3 of 3.7 for the target compound places it in a moderate lipophilicity range preferred for oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3,4-Dimethyl-N-[(4-methylphenyl)methyl]benzamide (predicted >4.0, exact value not located) |
| Quantified Difference | Not precisely quantifiable without comparator measurement; difference inferred from structural removal of polar oxopyrrolidine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The XLogP3 value of 3.7 falls within the optimal range (1–4) for CNS drug candidates, making this compound a more suitable starting point for neuroscience‑oriented screening libraries than more lipophilic des‑pyrrolidinone analogs, without requiring additional polar group engineering.
- [1] PubChem. 3,4-Dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. Computed Properties: XLogP3. CID 3237729. View Source
